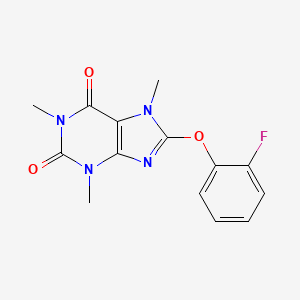
6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a methanophenanthridine core
Preparation Methods
The synthesis of 6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves several steps. One common synthetic route starts with the preparation of 3,4-difluorophenylacetic acid, which is then subjected to a series of reactions to form the desired compound. The key steps include cyclization, reduction, and carboxylation reactions under specific conditions .
Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methanophenanthridine core provides structural stability. This compound can modulate various biochemical pathways, leading to its effects on cellular processes .
Comparison with Similar Compounds
Similar compounds include other phenyl-substituted methanophenanthridines and difluorophenyl derivatives. Compared to these, 6-(3,4-Difluorophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both difluorophenyl and methanophenanthridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H19F2NO2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
10-(3,4-difluorophenyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-7-carboxylic acid |
InChI |
InChI=1S/C21H19F2NO2/c22-15-7-6-12(9-16(15)23)19-18-11-5-4-10(8-11)17(18)13-2-1-3-14(21(25)26)20(13)24-19/h1-3,6-7,9-11,17-19,24H,4-5,8H2,(H,25,26) |
InChI Key |
QOSKTUBJFPMFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C(=CC=C4)C(=O)O)NC3C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



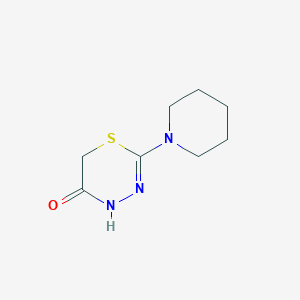
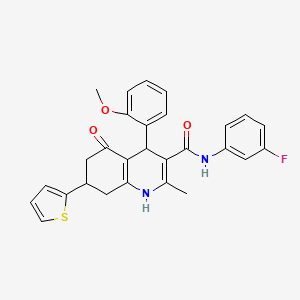
![N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B11069861.png)
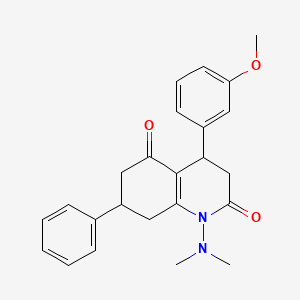

![(2Z)-2-{(1R,2R,5S)-2-[4-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11069885.png)
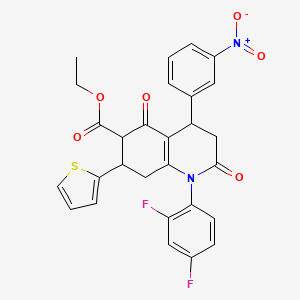
![ethyl 4-[({2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B11069888.png)
![4-[(4E)-4-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11069892.png)
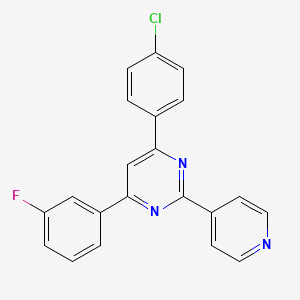
![3-(1,3-Benzodioxol-5-yl)-3-[(4-chlorobenzoyl)amino]propanoic acid](/img/structure/B11069903.png)
![1-(2,4-difluorophenyl)-3-[(2,4-difluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11069909.png)
